molecular formula C24H23BrN2O5 B3662263 N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide

N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide

Cat. No.: B3662263
M. Wt: 499.4 g/mol
InChI Key: RGBFMPIAUPTANN-UHFFFAOYSA-N
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Description

N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C24H23BrN2O5. It is known for its unique structure, which includes a benzylcarbamoyl group attached to a phenyl ring, a bromine atom, and three methoxy groups on a benzamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Benzylcarbamoyl Group: This step involves the reaction of benzylamine with a suitable carboxylic acid derivative to form the benzylcarbamoyl group.

    Methoxylation: The methoxy groups are introduced through methylation reactions, typically using methanol and a suitable catalyst.

    Coupling Reactions: The final step involves coupling the benzylcarbamoyl phenyl group with the brominated and methoxylated benzamide backbone using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted derivative, while coupling reactions would yield more complex biaryl structures.

Scientific Research Applications

N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the development of new materials.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group may play a crucial role in binding to these targets, while the bromine and methoxy groups can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O5/c1-30-19-13-18(20(25)22(32-3)21(19)31-2)24(29)27-17-11-9-16(10-12-17)23(28)26-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBFMPIAUPTANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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